Cas no 1972-05-0 (Phenol,3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-)

Phenol,3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- structure
1972-05-0 structure
Nome del prodotto:Phenol,3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-
Numero CAS:1972-05-0
MF:C22H32O2
MW:328.488286972046
CID:158057
PubChem ID:164905

Phenol,3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol,3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-
    • Cannabidiol monomethyl ether
    • cannabidiol-3-monomethyl ether
    • 3-methoxy-2-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylphenol
    • Phenol, 3-methoxy-2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentyl-, (1R-trans)-
    • PHENOL, 3-METHOXY-2-((1R,6R)-3-METHYL-6-(1-METHYLETHENYL)-2-CYCLOHEXEN-1-YL)-5-PENTYL-
    • 1972-05-0
    • 3-Methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentylphenol
    • CHEMBL501210
    • 3-methoxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenol
    • Phenol, 3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-
    • UDG7T94PXM
    • CBDM
    • 3-METHOXY-2-((1R,6R)-3-METHYL-6-(1-METHYLETHENYL)-2-CYCLOHEXEN-1-YL)-5-PENTYLPHENOL
    • SCHEMBL13214117
    • DTXSID30941477
    • UNII-UDG7T94PXM
    • CBD monomethyl ether
    • Inchi: InChI=1S/C22H32O2/c1-6-7-8-9-17-13-20(23)22(21(14-17)24-5)19-12-16(4)10-11-18(19)15(2)3/h12-14,18-19,23H,2,6-11H2,1,3-5H3
    • Chiave InChI: IPGGELGANIXRSX-UHFFFAOYSA-N
    • Sorrisi: COC1=CC(CCCCC)=CC(O)=C1C1C(C(C)=C)CCC(C)=C1

Proprietà calcolate

  • Massa esatta: 328.24
  • Massa monoisotopica: 328.24
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 7
  • Complessità: 439
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.8
  • Superficie polare topologica: 29.5Ų

Proprietà sperimentali

  • Densità: 0.988
  • Punto di ebollizione: 418°Cat760mmHg
  • Punto di infiammabilità: 142.1°C
  • Indice di rifrazione: 1.524
  • PSA: 29.46000
  • LogP: 6.14950

Phenol,3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
1PlusChem
1P002B4L-1mg
Phenol, 3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-
1972-05-0 ≥98%
1mg
$126.00 2024-06-17
1PlusChem
1P002B4L-5mg
Phenol, 3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-
1972-05-0 ≥98%
5mg
$450.00 2024-06-17
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.